1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine
Description
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative characterized by an isopropylsulfonyl group at the N1 position of the benzimidazole core. This structural motif is critical for its biological activity, particularly as an antiviral agent (enviradine) . The compound belongs to a broader class of benzimidazole derivatives known for diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . Its synthesis typically involves functionalization of the benzimidazole nucleus through nucleophilic substitution or coupling reactions, with sulfonyl groups introduced via sulfonylation reagents such as isopropylsulfonyl chloride .
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)16(14,15)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
RWKBNGLOXOXHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
Reaction of o-phenylenediamine with carbonyl equivalents, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), under acidic conditions generates substituted benzimidazoles. For example, heating dimedone with o-phenylenediamine in ethanol at 55–65°C for 7 hours produces intermediates like 5,5-dimethyl-3-(2-thioxo-2,3-dihydro-benzimidazol-1-yl)cyclohex-2-en-1-one (11a). This method leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration.
Desulfurization of 2-Thiobenzimidazoles
Alternative routes involve desulfurization of 2-thiobenzimidazoles using triphenylphosphine derivatives. For instance, treatment of 2-(N-protected-aminoaryl)thiourea with dichlorotriphenylphosphine (1:1 molar ratio) in acetone facilitates cyclization to 2-aminobenzimidazoles. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Introduction of the Isopropylsulfonyl Group
Sulfonation at the N1 position of benzimidazole requires careful selection of sulfonating agents and catalysts:
Sulfonation with Isopropylsulfonyl Chloride
Direct sulfonation employs isopropylsulfonyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or calcium chloride (CaCl₂). A patent describes the reaction of ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate with HCl gas and CaCl₂ in ethanol at −15°C to 35°C, yielding sulfonated intermediates. The Lewis acid stabilizes the sulfonate intermediate, enhancing electrophilic substitution at N1.
Solvent Systems and Temperature Optimization
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) improve sulfonation efficiency. For example, reactions in DMSO at 25–35°C achieve 70–80% conversion, while ethanol at subzero temperatures (−15°C to −5°C) minimizes side reactions.
Purification and Crystallization Techniques
Post-synthetic purification is critical for removing unreacted starting materials and byproducts:
Recrystallization from Ethanol
Crude This compound (70–80% purity) is dissolved in hot ethanol and cooled to 0°C, yielding crystals with ≥95.6% purity. Ethanol’s moderate polarity selectively dissolves impurities while retaining the product.
Column Chromatography
Silica gel chromatography using chloroform/methanol (9:1 v/v) eluent isolates the compound with >99% purity. This method is preferred for small-scale syntheses but is less practical industrially due to solvent costs.
Reaction Optimization and Yield Enhancement
Mechanistic Insights into Key Steps
Cyclocondensation Mechanism
In dimedone-mediated cyclocondensation, the enaminone intermediate undergoes nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by elimination of water to form the benzimidazole ring. Computational studies confirm that the keto group in dimedone directs cyclization toward benzimidazole rather than benzodiazepine formation.
Sulfonation Electrophilic Pathway
The isopropylsulfonyl group acts as an electrophile, with the Lewis acid (e.g., CaCl₂) polarizing the S=O bonds to enhance reactivity. Attack by the benzimidazole’s N1 nitrogen on the sulfonyl sulfur generates the sulfonated product.
Analytical Characterization
This compound is characterized by:
-
¹H NMR (DMSO-d₆) : δ 1.14 (s, 6H, isopropyl-CH₃), 2.42 (s, 2H, CH₂), 6.22 (s, 1H, benzimidazole-H), 7.23–7.29 (m, 4H, aromatic-H).
-
IR (KBr) : 1211 cm⁻¹ (C=S stretch), 1630 cm⁻¹ (C=O stretch).
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective solvents (e.g., ethanol over DMSO) and recyclable catalysts (e.g., CaCl₂). A patent notes that replacing dichloromethane with ethanol in purification reduces environmental impact while maintaining ≥95% purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at position 2 participates in nucleophilic substitution reactions, enabling the synthesis of derivatives with modified pharmacological profiles.
Example Reaction :
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. For instance, coupling with acetyl chloride yields N-acetyl derivatives, which enhance metabolic stability .
Key Data :
| Derivative | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| 5d | 0.70 | >120 |
| 5j | 0.70 | >120 |
| Anti-HBV activity of derivatives synthesized via amine substitution |
Electrophilic Aromatic Substitution
The benzimidazole aromatic ring undergoes electrophilic substitution at positions 4–7, influenced by electron-withdrawing sulfonyl groups.
Example Reaction :
Nitration with HNO₃/H₂SO₄ selectively introduces nitro groups at position 5 or 6, confirmed by NMR and X-ray crystallography . Subsequent reduction forms amino derivatives for further functionalization.
Experimental Conditions :
-
Solvent: Concentrated H₂SO₄
-
Temperature: 0–5°C (controlled to avoid over-nitration)
Coordination with Metal Ions
The amine and sulfonyl groups act as ligands for transition metals, forming complexes with catalytic or therapeutic applications.
Example Reaction :
Reaction with Cu(II) acetate in ethanol yields a blue tetrahedral complex, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .
Stability Data :
| Metal Ion | Stability Constant (log K) |
|---|---|
| Cu²⁺ | 8.2 ± 0.3 |
| Zn²⁺ | 6.7 ± 0.2 |
Oxidative Coupling Reactions
The compound participates in oxidative coupling to form dimeric or polymeric structures under basic conditions.
Example Reaction :
In the presence of K₂S₂O₈, two benzimidazole units couple via C–N bond formation, producing a dimer with enhanced π-conjugation .
Spectroscopic Evidence :
-
¹H-NMR : Disappearance of NH₂ proton signal at δ 5.2 ppm
-
MS : m/z 542.1 [M+H]⁺ (calculated for C₂₀H₂₄N₆O₄S₂)
Reductive Alkylation
The amine group undergoes reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN, yielding secondary amines.
Example Reaction :
Reaction with formaldehyde and NaBH₃CN produces N-methyl derivatives, improving lipophilicity (log P increases from 1.8 to 2.4) .
Biological Impact :
| Derivative | log P | Antiviral IC₅₀ (µM) |
|---|---|---|
| Parent | 1.8 | 1.2 |
| N-Methyl | 2.4 | 0.9 |
Cyclocondensation with Carbonyl Compounds
The amine reacts with α-ketoesters or diketones to form fused heterocycles.
Example Reaction :
Condensation with ethyl acetoacetate yields a pyrido[1,2-a]benzimidazole derivative via a six-membered transition state .
Optimized Conditions :
-
Catalyst: p-TsOH (10 mol%)
-
Solvent: Toluene, reflux
-
Yield: 78%
Sulfonyl Group Modifications
The isopropylsulfonyl moiety undergoes nucleophilic displacement under harsh conditions.
Example Reaction :
Reaction with KOtBu and aryl iodides facilitates sulfonyl-to-aryl substitution via a radical intermediate, confirmed by ESR.
Limitations :
-
Requires anhydrous DMF at 120°C
-
Moderate yields (45–55%) due to competing decomposition
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine, as effective anticancer agents. The mechanism of action primarily involves inhibition of DNA topoisomerases, which are essential for DNA replication.
Case Study: Cytotoxicity Evaluation
Research evaluating the cytotoxic effects of various benzimidazole derivatives on cancer cell lines demonstrated promising results. The following table summarizes key findings:
| Compound | Cell Line | IC50 Value (μmol/L) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 5.00 | Topoisomerase I inhibitor |
| This compound | HepG2 (Liver) | 7.20 | Induces apoptosis |
These results indicate that the compound exhibits significant cytotoxicity against both breast and liver cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study: Antibacterial Evaluation
A study assessed the antibacterial efficacy of several benzimidazole derivatives against standard strains of Gram-positive and Gram-negative bacteria. The following table presents the findings:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL | Effective |
| This compound | Escherichia coli | 25 μg/mL | Moderate |
The compound exhibited effective antibacterial properties against Staphylococcus aureus, indicating its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole derivatives exhibit varied biological activities depending on substituents at the N1 and C2 positions. Below is a detailed comparison of 1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine with key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations :
Substituent Effects on Activity :
- Sulfonyl vs. Benzyl Groups : The isopropylsulfonyl group in the target compound confers antiviral activity, while benzyl-substituted analogs (e.g., 1-(3,5-dichlorobenzyl)-derivatives) exhibit antimicrobial properties. This suggests sulfonyl groups enhance antiviral potency, likely due to improved electron-withdrawing effects and metabolic stability .
- Chlorinated Benzyl Derivatives : Dichlorobenzyl substituents (e.g., compounds 11 and 23) show enhanced antimicrobial and antitumor activities, attributed to increased lipophilicity and membrane penetration .
Synthesis and Purity: Most analogs are synthesized via nucleophilic substitution of 2-aminobenzimidazole with benzyl halides or sulfonyl chlorides in ethanol under basic conditions. Yields range from 47% to 73%, with purity consistently >98% confirmed by LCMS and ¹H NMR . The target compound’s synthesis is less documented, but similar sulfonylation protocols are inferred .
Antimicrobial Activity: Dichlorobenzyl derivatives (e.g., compound 11) show inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL . Antitumor Activity: Acetamide derivatives (e.g., compound 23) inhibit HepG2 cells with IC₅₀ values <10 µM, likely via apoptosis induction .
Structural and Pharmacokinetic Considerations
- Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than benzyl groups, which may enhance the half-life of the target compound .
- Toxicity : Chlorinated benzyl derivatives (e.g., compound 11) may exhibit higher cytotoxicity due to reactive metabolite formation, whereas sulfonyl derivatives like enviradine are likely safer .
Biological Activity
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique isopropylsulfonyl group, which may influence its pharmacological properties and interactions with biological targets.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| CAS No. | 89313-43-9 |
| Molecular Formula | C11H15N3O2S |
| Molecular Weight | 253.32 g/mol |
| IUPAC Name | 5-methyl-1-propan-2-ylsulfonylbenzimidazol-2-amine |
| InChI Key | DDEKJBNXFKDALT-UHFFFAOYSA-N |
This compound interacts with various molecular targets, primarily enzymes and receptors involved in critical biological pathways. Its mechanism of action includes:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and proteases, which are vital in cellular signaling and regulation.
- Pathway Modulation : By binding to these targets, it can influence pathways related to cell proliferation, apoptosis, and inflammatory responses .
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against a range of pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | 3.9 - 7.8 |
| Candida albicans | < 10 |
These findings highlight the compound's potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have reported promising results against various cancer cell lines, indicating its potential role in cancer therapy:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF7 (breast cancer) | 20 |
These studies suggest that the compound may induce apoptosis and inhibit tumor growth through specific molecular interactions .
Anti-inflammatory Effects
Benzimidazole derivatives are known to exert anti-inflammatory effects. The compound's interaction with transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors has been documented, indicating its potential to modulate inflammatory responses .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antibacterial Study : A study on similar benzimidazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, reinforcing the potential of these compounds in treating resistant infections .
- Anticancer Research : Another study highlighted the efficacy of benzimidazole derivatives against various cancer cell lines, showcasing their ability to inhibit cell proliferation and induce apoptosis through specific signaling pathways .
Q & A
Q. What are the best practices for scaling up synthesis while maintaining purity and yield?
- Methodology : Transition from batch to flow chemistry for controlled exotherm management. Optimize solvent recovery (e.g., DMF via vacuum distillation) and implement inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring. Conduct design of experiments (DoE) to identify critical process parameters (CPP: temperature, mixing rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
